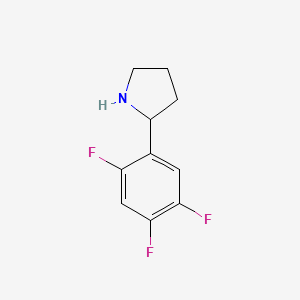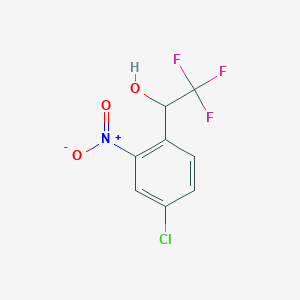
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C8H5ClF3NO3 This compound is characterized by the presence of a chloro-nitrophenyl group attached to a trifluoroethanol moiety
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chloro-2-nitrophenol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethanol moiety may also play a role in modulating the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanol include:
4-Chloro-2-nitrophenol: Shares the chloro-nitrophenyl group but lacks the trifluoroethanol moiety.
1-(4-Chloro-2-nitrophenyl)piperazine: Contains a piperazine ring instead of the trifluoroethanol group.
4-Chloro-2-nitrophenyl isocyanate: Features an isocyanate group in place of the trifluoroethanol moiety
Propriétés
Formule moléculaire |
C8H5ClF3NO3 |
|---|---|
Poids moléculaire |
255.58 g/mol |
Nom IUPAC |
1-(4-chloro-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(6(3-4)13(15)16)7(14)8(10,11)12/h1-3,7,14H |
Clé InChI |
PCNUXTBDSJFCDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
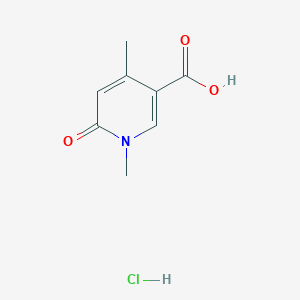
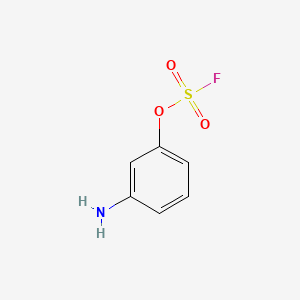
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
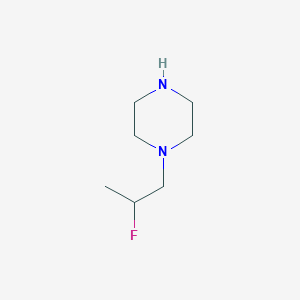
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
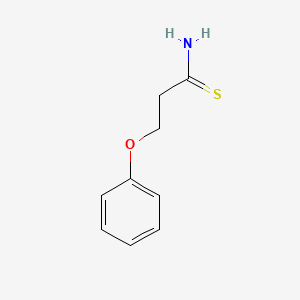
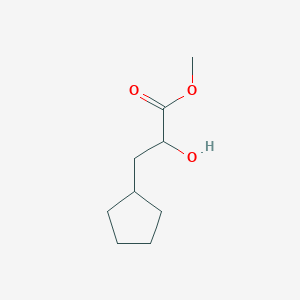
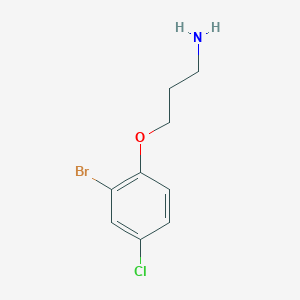
![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13589284.png)
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
